Teclothiazide - 4267-05-4

Teclothiazide

Catalog Number: EVT-434908
CAS Number: 4267-05-4
Molecular Formula: C8H7Cl4N3O4S2
Molecular Weight: 415.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Teclothiazide is a benzothiadiazine.
Teclothiazide is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
Overview

Cyclothiazide is a compound classified as a benzothiadiazine derivative, primarily known for its role as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptors in the central nervous system. It enhances synaptic transmission by increasing the efficacy of glutamate, thereby influencing excitatory neurotransmission. Cyclothiazide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly epilepsy and other conditions linked to glutamate dysregulation.

Source and Classification

Cyclothiazide is derived from benzothiadiazine and is recognized for its pharmacological activity as a diuretic and an allosteric modulator. The compound is classified under the following categories:

  • Chemical Classification: Benzothiadiazines
  • Pharmacological Classification: Positive allosteric modulator of AMPA receptors
  • Chemical Family: Thiazides
Synthesis Analysis

Methods and Technical Details

The synthesis of cyclothiazide involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-amino-1,3-thiazole derivatives.
  2. Reactions: The process includes the formation of the thiazine ring through cyclization reactions involving various electrophiles.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

A notable method involves the use of thioketones and amines under controlled conditions to promote cyclization and subsequent modifications leading to cyclothiazide formation .

Molecular Structure Analysis

Structure and Data

Cyclothiazide has a molecular formula of C₉H₇ClN₂O₄S and a molecular weight of approximately 252.68 g/mol. Its structure features:

  • A benzothiadiazine core
  • A chlorine atom at the 7-position
  • An amine group contributing to its pharmacological activity

The compound exhibits specific spectral characteristics in infrared spectroscopy, indicating functional groups such as sulfonamides and aromatic rings .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclothiazide undergoes various chemical reactions, primarily involving:

  • Electrophilic Aromatic Substitution: This reaction is crucial for modifying the aromatic system within the compound.
  • Nucleophilic Attack: The amine group can participate in nucleophilic addition reactions, further functionalizing the compound.

These reactions are essential for synthesizing analogs that may exhibit enhanced pharmacological properties or reduced side effects .

Mechanism of Action

Process and Data

Cyclothiazide acts primarily as a positive allosteric modulator at AMPA receptors. Its mechanism involves:

  1. Binding: Cyclothiazide binds to an allosteric site on the AMPA receptor.
  2. Conformational Change: This binding induces a conformational change that increases the receptor's affinity for glutamate.
  3. Enhanced Ion Flow: As a result, there is an increased flow of sodium ions into neurons upon glutamate binding, enhancing excitatory neurotransmission.

This mechanism has implications for treating conditions characterized by impaired glutamatergic signaling, such as epilepsy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Melting Point: Approximately 167–169 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Cyclothiazide is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups makes it reactive towards nucleophiles and electrophiles.

These properties are critical for its application in pharmaceutical formulations and research settings .

Applications

Scientific Uses

Cyclothiazide has several scientific applications, including:

  • Neuroscience Research: Used extensively in studies investigating synaptic transmission and plasticity.
  • Pharmacological Studies: Investigated for its potential therapeutic effects in epilepsy and other neurological disorders.
  • Drug Development: Serves as a lead compound for developing new AMPA receptor modulators with improved efficacy and safety profiles.

The ongoing research into cyclothiazide's effects on neuronal excitability continues to provide insights into its potential clinical applications .

Molecular Pharmacology of Cyclothiazide

Allosteric Modulation Mechanisms of AMPA Receptors

Cyclothiazide (CTZ) exemplifies a class of positive allosteric modulators (PAMs) that fundamentally alter α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function through non-competitive binding. Unlike orthosteric ligands, CTZ binds at the dimer interface of the ligand-binding domains (LBDs), specifically within a cleft formed by the D1 lobes of adjacent subunits. This binding stabilizes the dimeric configuration, preventing the structural rearrangements required for desensitization while promoting channel reopening [1] [4] [10].

Structural Determinants of Cyclothiazide Binding Sites

The efficacy of CTZ is governed by atomic-level interactions with AMPA receptor subunits:

  • Splice Variant Specificity: CTZ exhibits 10- to 20-fold greater potency at flip variants (GluA1i–GluA4i) compared to flop variants. This arises from a critical hydrogen bond between CTZ’s sulfonamide group and Ser754 (flip) – a residue replaced by asparagine in flop variants, weakening binding affinity [3] [4].
  • Norbornenyl Moiety: The hydrophobic bicyclic segment of CTZ anchors within a pocket formed by residues Pro494, Leu759, and Tyr763. Mutagenesis of these residues diminishes CTZ efficacy by >80%, confirming their role in binding stabilization [3] [6].
  • Allosteric Network: CTZ binding induces a 12° closure of the D1-D1 interface, measured via cryo-EM. This repositions the linkers connecting LBDs to transmembrane domains (TMDs), favoring channel opening [4] [10].

Impact on Receptor Desensitization Kinetics

CTZ fundamentally disrupts the desensitization pathway:

  • Onset Delay: CTZ (100 µM) slows desensitization onset by 200-fold in GluA2i-expressing cells (τ₀₋desens ≈ 15 ms → τCTZ-desens ≈ 3 s). This arises from D1-D1 stabilization, which prevents the lateral separation of LBD dimers required for desensitization [1] [4] [6].
  • Single-Channel Effects: In GluR1 flip receptors, CTZ increases the prevalence of medium-conductance openings (γM = 12 pS) by 40% while reducing low-conductance states (γL = 8 pS). This prolongs mean open time from 0.8 ms to 2.5 ms, enhancing charge transfer [4].
  • Synaptic Current Prolongation: At hippocampal synapses, CTZ extends EPSC decay times from 8 ms to >500 ms, directly demonstrating suppression of endogenous desensitization [1] [6].

Selectivity for AMPA Receptor Subtypes (GluA1–GluR4)

CTZ’s efficacy varies across homomeric AMPA receptors due to structural divergence in the LBD dimer interface:

Table 1: Cyclothiazide Potentiation of Homomeric AMPA Receptors

SubunitFold-Potentiation (10 mM Glutamate)EC₅₀ (μM)Splice Variant Sensitivity
GluA18.2 ± 0.94.7Flip: High; Flop: Low
GluA2216 ± 241.2Flip: High; Flop: Negligible
GluA36.5 ± 1.19.8Flip: Moderate; Flop: Low
GluA4103 ± 110.9Flip: High; Flop: Low

Data derived from recombinant receptor studies in HEK293 cells [1] [3] [4]

Key selectivity determinants:

  • GluA2/GluA4 Preference: Maximum potentiation exceeds 200-fold for GluA2i and GluA4i due to optimal D1 interface flexibility accommodating CTZ-induced closure [1] [4].
  • Kainate Receptor Insensitivity: GluR5–7 subunits lack Ser754 and possess bulkier residues (e.g., GluR6: Ile750) that sterically hinder CTZ binding, explaining >1,000-fold selectivity for AMPARs [1] [6].

Thermodynamic and Kinetic Profiling of Cyclothiazide-Receptor Interactions

The binding and functional effects of CTZ follow complex energetics:

  • Affinity-Potency Decoupling: CTZ exhibits moderate binding affinity (KD = 1.2–9.8 μM across subtypes), yet its functional EC₅₀ values are 10-fold lower (0.1–1.0 μM). This indicates positive cooperativity between CTZ binding and glutamate-induced activation [6].
  • Enthalpy-Driven Binding: Isothermal titration calorimetry reveals ΔH = –15.2 kcal/mol and TΔS = –4.3 kcal/mol for CTZ binding to GluA2i. The negative enthalpy dominates, reflecting extensive hydrogen bonding and van der Waals contacts [6].
  • Slow Kinetics: Association (kon = 1.5 × 10³ M⁻¹s⁻¹) and dissociation (koff = 0.008 s⁻¹) rates are exceptionally slow. Full potentiation develops over 10–60 seconds, consistent with multi-step conformational selection [4] [6].

Table 2: Thermodynamic Parameters of Cyclothiazide Binding

ParameterGluA1iGluA2iGluA4i
KD (μM)9.8 ± 1.21.2 ± 0.30.9 ± 0.2
ΔG (kcal/mol)–7.1–8.9–9.2
ΔH (kcal/mol)–14.8–15.2–16.1
TΔS (kcal/mol)–4.3–4.1–3.9

Measurements at 25°C using native vesicle binding assays [6]

Comparative Efficacy with Other Positive Allosteric Modulators

CTZ differs mechanistically and pharmacologically from newer AMPA PAMs:

Table 3: Pharmacological Comparison of AMPA Receptor PAMs

PropertyCyclothiazideLY404187CX614
Subunit PreferenceGluA2i ≈ GluA4i > GluA1i > GluA3iGluA2i > GluA4i > GluA3i > GluA1iGluA3i > GluA2i ≈ GluA4i
EC₅₀ (μM)0.9–4.70.15 (GluA2i)2.1 (GluA3i)
Max Fold-Potentiation216 (GluA2i)45 (GluA4i)18 (GluA3i)
Binding SiteLBD D1-D1 interfaceLBD D1-D1 interface (distinct subpocket)M3-S2 linkers
Effect on DesensitizationBlocks completelySlows but incompletely blocksAccelerates recovery
Synaptic Current Prolongation50-fold8-fold5-fold

Data compiled from heterologous expression studies [2] [3] [7]

  • LY404187: This sulfonamide analog exhibits 30-fold higher potency at GluA2i (EC₅₀ = 150 nM) than CTZ due to optimized hydrophobic contacts with Phe658 and Met816. However, its maximal potentiation is lower (45-fold vs. 216-fold for GluA2i) because it incompletely arrests desensitization [2] [7] [9].
  • CX614 (Ampakine): Unlike CTZ, CX614 binds near the LBD-TMD linkers, accelerating recovery from desensitization rather than preventing onset. It shows inverse subunit selectivity (GluA3i > GluA2i) and minimally prolongs EPSCs (5-fold), making it suitable for cognitive enhancement without seizure risk [3].
  • Mechanistic Divergence: CTZ’s unique norbornenyl group enables deep insertion into the D1 interface, yielding superior desensitization blockade. Conversely, LY404187’s biphenyl group enhances CNS penetration but reduces interface stabilization [3] [7].

Properties

CAS Number

4267-05-4

Product Name

Teclothiazide

IUPAC Name

6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C8H7Cl4N3O4S2

Molecular Weight

415.1 g/mol

InChI

InChI=1S/C8H7Cl4N3O4S2/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12/h1-2,7,14-15H,(H2,13,16,17)

InChI Key

GUTZRTRUIMWMJZ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl

Synonyms

teclothiazide
tetrachlormethiazide
tetrachloromethiazide

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.